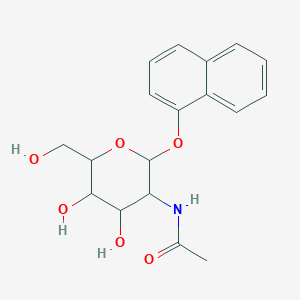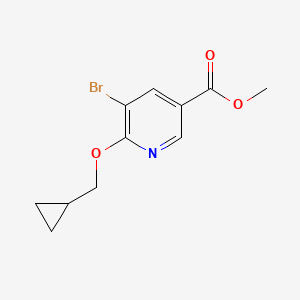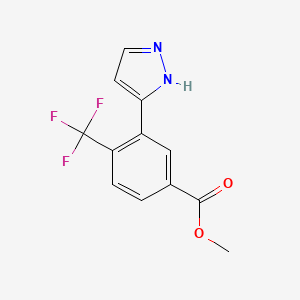
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 4-methylcyclohexanone with isoprene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of turmeric essential oil followed by purification processes. The essential oil is obtained through steam distillation of turmeric rhizomes, and the compound is then isolated using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: Used in the formulation of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes .
Comparación Con Compuestos Similares
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be compared with other similar compounds such as:
β-Turmerone: Another major constituent of turmeric essential oil with similar therapeutic properties.
Curcumin: The principal curcuminoid of turmeric, known for its potent anti-inflammatory and antioxidant effects.
Ar-turmerone: A sesquiterpene found in turmeric with potential neuroprotective properties.
The uniqueness of this compound lies in its specific chemical structure, which contributes to its distinctive aroma and potential therapeutic benefits .
Propiedades
Número CAS |
56485-42-8 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8-9,13H,6-7,10H2,1-4H3 |
Clave InChI |
FZPYMZUVXJUAQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(=CC1)C(C)CC(=O)C=C(C)C |
Punto de ebullición |
325.00 to 326.00 °C. @ 760.00 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)


![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)






![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)

